Structural Characterization and Isolation of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride: A Technical Guide
Structural Characterization and Isolation of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride: A Technical Guide
Executive Summary & Biological Rationale
The NLRP3 inflammasome is a multiprotein complex responsible for the maturation of pro-inflammatory cytokines like IL-1β. Dysregulation of this pathway is implicated in numerous autoimmune, autoinflammatory, and oncological diseases[1](). Characterizing the exact regiochemistry and purity of the pyrazole intermediate is paramount, as any structural ambiguity at the C3/C5 positions will propagate through the synthesis, ultimately compromising the target drug's binding affinity to the NLRP3 NACHT domain.
Fig 1: NLRP3 Inflammasome activation pathway targeted by downstream sulfonylurea derivatives.
Physicochemical Profiling
Table 1: Physicochemical and Computed Properties
| Property | Value |
| Chemical Name | 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride |
| CAS Registry Number | 2567560-50-1 |
| Molecular Formula | C6H9ClFN3 (C6H8FN3 · HCl) |
| Molecular Weight | 177.61 g/mol |
| Monoisotopic / Exact Mass | 177.0469 g/mol |
| Topological Polar Surface Area (TPSA) | 43.8 Ų |
| Hydrogen Bond Donors / Acceptors | 2 / 3 |
Synthetic Workflow and Isolation
The preparation of the target amine relies on the quantitative deprotection of a tert-butyloxycarbonyl (Boc) protected precursor.
Fig 2: Synthetic workflow and isolation of the target pyrazole hydrochloride salt.
Protocol 1: Anhydrous Boc-Deprotection and Isolation
Objective: Quantitative removal of the Boc protecting group while preserving the integrity of the highly activated C5-fluoro substituent.
-
Dissolution: Dissolve tert-butyl N-(1-cyclopropyl-5-fluoro-1H-pyrazol-4-yl)carbamate (1.0 eq) in a minimal volume of anhydrous ethyl acetate (EtOAc).
-
Causality: EtOAc acts as an aprotic medium that readily solubilizes the starting material. As the reaction progresses, the generated hydrochloride salt is highly polar. While it may precipitate in some non-polar solvent systems, in EtOAc it frequently oils out, driving the reaction forward by phase separation.
-
-
Acidification: Add 4 M HCl in EtOAc (excess, typically 5-10 eq) dropwise at 0 °C, then allow the mixture to warm to room temperature (RT).
-
Causality: The use of anhydrous HCl is an absolute critical parameter. The C5-fluorine on the pyrazole ring is highly activated toward nucleophilic aromatic substitution (SNAr). Introduction of aqueous acids (e.g., standard hydrochloric acid) risks competitive hydrolysis, converting the target fluoro-pyrazole into a hydroxy-pyrazole byproduct.
-
-
Reaction: Stir the reaction mixture at RT for 2 hours[1]().
-
Isolation: Concentrate the solution in vacuo to yield the title compound as a yellow oil[1]().
-
Causality: Vacuum concentration removes the volatile byproducts of the Boc cleavage (isobutylene gas and CO₂ gas) alongside the excess HCl, shifting the equilibrium entirely to completion via Le Chatelier's principle.
-
-
Self-Validating System (In-Process Control): Perform a rapid LC-MS check. The complete disappearance of the starting material mass (M+H = 242) and the exclusive appearance of the product mass (M+H = 142) validates the completion of the protocol.
Advanced Structural Characterization
Because pyrazoles can exist as different tautomers or regioisomers depending on the synthetic route, rigorous structural elucidation is required to confirm that the cyclopropyl group is at N1 and the fluorine is at C5.
Table 2: Representative NMR Spectral Assignments (Predictive & Literature-Derived)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment / Structural Correlation |
| ¹H | ~10.0 | Broad singlet (3H) | -NH₃⁺ (Ammonium salt protons, exchanges in D₂O) |
| ¹H | ~7.5 - 7.8 | Singlet (1H) | Pyrazole C3-H (Diagnostic for 1,4,5-trisubstituted pyrazole) |
| ¹H | ~3.5 - 3.7 | Multiplet (1H) | Cyclopropyl -CH- (N1-linked methine) |
| ¹H | ~1.0 - 1.2 | Multiplet (4H) | Cyclopropyl -CH₂-CH₂- (Methylene protons) |
| ¹⁹F | ~ -125.0 | Singlet / Doublet | C5-F (Couples via long-range interaction with C3-H) |
Protocol 2: Structural Elucidation via Multinuclear NMR
Objective: Confirm the exact regiochemistry of the cyclopropyl and fluoro groups on the pyrazole core.
-
Sample Preparation: Dissolve 15-20 mg of the isolated yellow oil in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: DMSO-d₆ is selected over CDCl₃ due to the high polarity of the hydrochloride salt. Furthermore, DMSO-d₆ is highly effective at preventing rapid proton exchange, allowing for the clear observation of the broad -NH₃⁺ signal which would otherwise be lost in protic solvents like Methanol-d₄.
-
-
1D Acquisition: Acquire ¹H NMR (400 MHz), ¹³C NMR (100 MHz), and ¹⁹F NMR (376 MHz) spectra at 298 K.
-
2D Regiochemical Mapping (HMBC & HOESY): Acquire ¹H-¹³C HMBC and ¹H-¹⁹F HOESY spectra.
-
Causality: HMBC (Heteronuclear Multiple Bond Correlation) is essential to map the 3-bond correlations from the cyclopropyl methine proton to the pyrazole C5 carbon. To definitively rule out the 3-fluoro regioisomer, a ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment is utilized. HOESY detects through-space interactions; a strong spatial correlation between the C5-fluorine and the N1-cyclopropyl protons definitively proves the 1,5-substitution pattern.
-
-
Self-Validating System (Purity Check): In the ¹H NMR spectrum, the absolute absence of a 9H singlet at ~1.4-1.5 ppm acts as an internal validation that the Boc group has been quantitatively removed[1](), ensuring the intermediate is ready for downstream coupling with piperidine derivatives.
Conclusion
The structural characterization of 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride requires strict adherence to anhydrous synthetic protocols to protect the labile C5-fluorine. By leveraging multinuclear and 2D NMR techniques (specifically ¹H-¹⁹F HOESY), researchers can establish a self-validating analytical framework that guarantees the regiochemical integrity of this crucial inflammasome-inhibitor building block.
References
- "SULFONYLUREA DERIVATIVES AND USES THEREOF" (EP 3983407 B1). European Patent Office.
